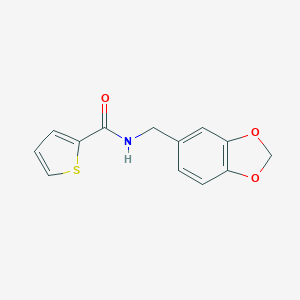
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide, also known as MDMA (3,4-methylenedioxymethamphetamine), is a synthetic drug that alters mood and perception. MDMA is a member of the amphetamine class of drugs and is commonly referred to as ecstasy or molly. In recent years, MDMA has gained popularity as a recreational drug, but it also has potential applications in scientific research.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased energy, and heightened sensory perception. N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide has a number of biochemical and physiological effects on the body. In addition to increasing neurotransmitter release, N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide also increases heart rate, blood pressure, and body temperature. These effects can lead to dehydration, hyperthermia, and other adverse health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide has potential applications in scientific research, but it also has limitations. One advantage of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide is its ability to increase empathy and social bonding, which may be useful in studying social behavior. However, the potential for adverse health effects and the illegal status of the drug make it difficult to conduct research with N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide.
Direcciones Futuras
There are a number of future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide in the treatment of other mental health conditions, such as depression and addiction. Additionally, research is needed to better understand the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide use and to develop safer, more effective treatments.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide is synthesized from safrole, which is extracted from the root bark of the sassafras tree. The safrole is then converted into isosafrole, which is then reacted with hydrochloric acid to produce N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide is a complex process that requires specialized equipment and knowledge.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD) and anxiety. N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide has been shown to increase feelings of empathy and connection, which may help individuals with PTSD process traumatic memories. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide has been studied for its potential use in couples therapy to improve communication and strengthen relationships.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide |
|---|---|
Fórmula molecular |
C17H17NO5 |
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H17NO5/c1-20-13-6-4-12(8-15(13)21-2)17(19)18-9-11-3-5-14-16(7-11)23-10-22-14/h3-8H,9-10H2,1-2H3,(H,18,19) |
Clave InChI |
XVLXQGFRLPIMRN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)

![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)

![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)


![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)
